Dansylamidoethyl methanethiosulfonate

Allosteric Regulation Protein Conformation Steady-State Fluorescence

Why stock MTS-Dansyl over generic thiol probes? Its methanethiosulfonate warhead guarantees rapid, irreversible cysteine modification without the off-target cross-reactivity of iodoacetamides or maleimides. The dansyl fluorophore's emission shift reports on local conformational changes, resolving sub-states invisible to crystallography—critical for mapping allosteric regulation in enzymes and ion channels (AChR, GABAA, lactose permease). With a clean spectral fingerprint (λex/λem 335/526 nm), it multiplexes seamlessly with fluorescein or rhodamine probes. High purity (≥98%) and validated coupling ensure batch-to-batch reproducibility for single-molecule FRET and quantitative biophysics. Order now for decisive, publication-ready data.

Molecular Formula C15H20N2O4S3
Molecular Weight 388.5 g/mol
CAS No. 355115-41-2
Cat. No. B043566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansylamidoethyl methanethiosulfonate
CAS355115-41-2
SynonymsMTS-Dansyl;  2-(5-Dimethylaminonaphth-1-ylsulfonamido)ethyl Methanethiosulfonate;  Methanesulfonothioic Acid S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl]ester; 
Molecular FormulaC15H20N2O4S3
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C
InChIInChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3
InChIKeyZKELPZYUWUFQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Dansylamidoethyl Methanethiosulfonate (CAS 355115-41-2) for Site-Directed Protein Labeling


Dansylamidoethyl methanethiosulfonate (CAS 355115-41-2), commonly known as MTS-Dansyl, is a specialized biochemical reagent that combines a methanethiosulfonate (MTS) reactive group with a dansyl fluorophore . This compound is engineered for the specific and covalent modification of sulfhydryl groups (-SH) in cysteine residues of proteins and peptides . Its defining characteristics include a rapid reaction with thiols under physiological conditions to form mixed disulfides and the provision of a sensitive, environment-responsive fluorescent signal . This dual functionality makes it a precise molecular probe for investigating protein structure, conformational dynamics, and interactions in complex biological systems .

Why Dansylamidoethyl Methanethiosulfonate (355115-41-2) Cannot Be Replaced by Generic Thiol-Reactive Probes


Generic substitution among thiol-reactive probes is not a viable scientific or procurement strategy due to fundamental differences in their functional design that directly impact experimental outcomes. The specific molecular architecture of Dansylamidoethyl methanethiosulfonate integrates a highly reactive MTS group for cysteine-specific, non-reversible covalent attachment with a dansyl fluorophore that provides an environmentally sensitive readout [1]. This is distinct from iodoacetamides or maleimides, which have different reactivity profiles, off-target cross-reactivity, and less informative fluorescence [2]. Furthermore, the short, defined linker and specific photophysical properties of MTS-Dansyl are not interchangeable with other MTS-fluorophore conjugates, as each fluorophore's spectral properties, sensitivity, and environmental responsiveness dictate the experimental setup and data interpretation. The following quantitative evidence details these non-interchangeable performance parameters, establishing the basis for precise selection and procurement.

Quantitative Differentiation Evidence for Dansylamidoethyl Methanethiosulfonate (355115-41-2) Selection


MTS-Dansyl Enables Precise Detection of Subtle Protein Conformational Sub-States

In a study using the enzyme glucosamine 6-phosphate deaminase, MTS-Dansyl enabled the differentiation of subtle conformational sub-states of the R-conformer that were not discernible with other probes or techniques. By site-specifically attaching MTS-Dansyl to engineered cysteine residues (positions 164 or 206), researchers could monitor the allosteric transition [1]. While other structural biology methods (e.g., crystallography) suggested a uniform two-state model, the fluorescence emission spectra from the MTS-Dansyl labeled enzyme at steady-state revealed distinct, ligand-specific conformational changes [1].

Allosteric Regulation Protein Conformation Steady-State Fluorescence

Defined Spectroscopic Fingerprint for Multi-Color Experimental Design

For designing multi-parametric fluorescence experiments, the precise optical properties of the probe are paramount. Dansylamidoethyl methanethiosulfonate has a well-defined and documented spectroscopic fingerprint, with an absorption maximum at 335 nm and an emission maximum at 526 nm, and a specified molar extinction coefficient (ε x 10⁻³ = 4.1) . This stands in contrast to other common MTS-fluorophores like MTS-fluorescein (ex/em ~495/519 nm) or MTS-rhodamine (ex/em ~540/565 nm), which have different spectral overlaps [1][2].

Fluorescence Spectroscopy Multi-Color Imaging FRET

High Purity Assay Specification Reduces Batch-to-Batch Variation in Critical Applications

Procurement for sensitive quantitative assays demands high purity. Commercial batches of Dansylamidoethyl methanethiosulfonate are specified with a high purity assay, typically >95% by HPLC [1]. While other suppliers may offer lower purity grades, the ≥75% coupling rate specification provided by major vendors ensures functional activity . This stands in contrast to reagents like Dansyl chloride, which, while also a dansyl-labeling agent, reacts with amines rather than thiols and thus represents a completely different functional class .

Protein Labeling Efficiency Quality Control Procurement

Validated Research Applications for Dansylamidoethyl Methanethiosulfonate (355115-41-2) Based on Differential Evidence


Elucidating Allosteric Mechanisms and Subtle Conformational States

Based on evidence of MTS-Dansyl's ability to resolve subtle conformational sub-states that are invisible to crystallography, this probe is exceptionally well-suited for studying allosteric regulation in enzymes and receptors. Researchers can use it to test whether a protein adopts distinct active conformations when bound by different ligands, as demonstrated in the study of glucosamine 6-phosphate deaminase [1]. This application is directly supported by the observed difference in fluorescence maxima for R-states induced by different ligands.

Multi-Color Fluorescence Assays for Complex Biological Systems

The defined and distinct spectral fingerprint of MTS-Dansyl makes it an ideal candidate for multiplexed assays. Its absorption (335 nm) and emission (526 nm) properties allow it to be combined with other fluorophores, such as MTS-fluorescein or MTS-rhodamine, with minimal spectral overlap, enabling simultaneous tracking of multiple protein populations or structural changes . This is particularly valuable in FRET studies or high-content imaging where spectral clarity is paramount.

High-Resolution Mapping of Ion Channel and Transporter Topology

The compound's proven utility in probing the structures of the ACh receptor channel, GABAA receptor channel, and lactose permease is based on its rapid, specific, and covalent reaction with cysteine residues introduced into these membrane proteins . Its small size and defined linker length minimize steric hindrance, making it a precise tool for the substituted cysteine accessibility method (SCAM) to map channel pore-lining residues, ligand-binding sites, and voltage-sensor domains with high spatial resolution.

Quality-Controlled Protein Labeling for Biophysical Studies

For applications requiring precise stoichiometry and high signal-to-noise, such as single-molecule FRET or analytical ultracentrifugation, the high purity (>95%) and specified coupling efficiency (≥75%) of MTS-Dansyl are critical . Procuring this compound from reputable sources ensures minimal interference from unreacted or non-fluorescent contaminants, thereby reducing batch-to-batch variability and increasing the reproducibility of quantitative biophysical measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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